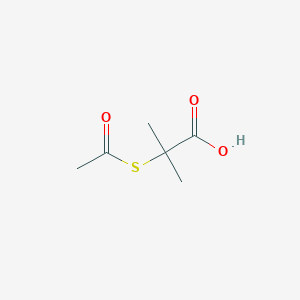

2-Acetylthioisobutyric Acid

Cat. No. B8796602

M. Wt: 162.21 g/mol

InChI Key: VWFLRUHSTBKRHC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05080884

Procedure details

Dimethylformamide (DMF), 100 ml was poured into a 4 l indented 3 neck round bottom flask equipped with a nitrogen bubbler and an overhead stirrer (glass shaft, teflon paddle). The hot 2-bromo-2-methylpropionic acid was then added to the flask through a powder funnel. The flask and the funnel were rinsed with 4×100 ml portions of DMF and were added to the reaction flask. A thermometer was placed in the third neck and the stirred solution was cooled under an atmosphere of nitrogen to -45° C. by placing it in a methanol/water 50:50 dry ice bath. The thermometer was removed and potassium carbonate 250.21 g (1.810 mol, 100 M%) was added through a powder funnel over a 5 minute period. The reaction mixture warmed to -40° C. but there was no apparent reaction and the carbonate did not dissolve. The soluton was diluted with 200 ml DMF and potassium thioacetate 407.10 g (3.564 mol, 196.9 M%) was added through a powder funnel over a 5 minute period. The powder funnel was rinsed with 300 ml DMF which was added to the reaction solution which had warmed to -30° C. The reaction was allowed to slowly warm up as the dry ice was consumed. When the reaction temperature reached -10° C. the reaction began to bubble. The reaction was allowed to warm slowly to room temperature and was stirred under nitrogen for 22 hours. Water, 2 1, and 500 ml concentrated hydrochloric acid were mixed and cooled to 9° C. in an ice bath. The tan colored reaction mixture was slowly poured into the stirred acid solution over a 25 minute period. The reaction flask was washed with 2×100 ml portions of deionized water which was added to the acid solution (10° C., pH 1.5). The acid solution was poured into a 4 l separatory funnel and was extracted sequentially with 3×500 ml and 1×250 ml ethyl acetate. Each organic extract was washed with a separate 100 ml portion of saturated sodium chloride solution. The organic extracts were combined and dried over 400 g of anhydrous sodium sulfate. The solution was filtered through a fluted filter paper into a 2,000 ml round bottom flask and the solvent was removed in two portions under reduced pressure on the rotary evaporator. The sodium sulfate was washed with 3×100 ml portions of ethyl acetate which were filtered into the 2,000 ml round bottom. After all the solvent was removed, the rotary evaporator was connected to the high-vacuum pump and the water bath was heated to 100° C. The product was removed after 1.5 hour to afford 241.07 g of the crude brown oily product which crystallized on cooling. The crystalline mass was placed under high vacuum at 22° C. for 16 hours to afford 240.51 g (82% yield) of the crude crystalline 2-acetylthio-2-methylpropanoic acid.

[Compound]

Name

teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

potassium thioacetate

Quantity

407.1 g

Type

reactant

Reaction Step Five

Yield

82%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])[O-].[C:18]([O-:21])(=[S:20])[CH3:19].[K+]>CN(C)C=O>[C:18]([S:20][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4])(=[O:21])[CH3:19] |f:1.2.3,5.6|

|

Inputs

Step One

[Compound]

|

Name

|

teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC(C(=O)O)(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

250.21 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O

|

Step Five

|

Name

|

potassium thioacetate

|

|

Quantity

|

407.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=S)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-45 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred under nitrogen for 22 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

The flask and the funnel were rinsed with 4×100 ml portions of DMF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added to the reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The thermometer was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture warmed to -40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

no apparent reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added through a powder funnel over a 5 minute period

|

|

Duration

|

5 min

|

WASH

|

Type

|

WASH

|

|

Details

|

The powder funnel was rinsed with 300 ml DMF which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction solution which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

had warmed to -30° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to slowly warm up as the dry ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was consumed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached -10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to bubble

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm slowly to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water, 2 1, and 500 ml concentrated hydrochloric acid were mixed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 9° C. in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The tan colored reaction mixture was slowly poured into the stirred acid solution over a 25 minute period

|

|

Duration

|

25 min

|

WASH

|

Type

|

WASH

|

|

Details

|

The reaction flask was washed with 2×100 ml portions of deionized water which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the acid solution (10° C., pH 1.5)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The acid solution was poured into a 4 l separatory funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted sequentially with 3×500 ml and 1×250 ml ethyl acetate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Each organic extract

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with a separate 100 ml portion of saturated sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over 400 g of anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution was filtered through

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

a fluted filter paper into a 2,000 ml round bottom flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed in two portions under reduced pressure on the rotary evaporator

|

WASH

|

Type

|

WASH

|

|

Details

|

The sodium sulfate was washed with 3×100 ml portions of ethyl acetate which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were filtered into the 2,000 ml round bottom

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After all the solvent was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the rotary evaporator

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the water bath was heated to 100° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was removed after 1.5 hour

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 241.07 g of the crude brown oily product which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

on cooling

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The crystalline mass was placed under high vacuum at 22° C. for 16 hours

|

|

Duration

|

16 h

|

Outcomes

Product

Details

Reaction Time |

22 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)SC(C(=O)O)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 240.51 g | |

| YIELD: PERCENTYIELD | 82% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |